Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 492-98-8) is a 1,4-disubstituted 1,2,3-triazole derivative characterized by a tert-butyl group at position 1 and an ethyl ester moiety at position 4 of the triazole ring. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method widely employed for 1,2,3-triazole formation . The compound is commercially available with 98% purity and is utilized as a key intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 1-tert-butyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-5-14-8(13)7-6-12(11-10-7)9(2,3)4/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAQHURASVLKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction typically proceeds under mild conditions, often catalyzed by copper(I) salts.
- Step 1: Synthesis of Azide Intermediate:
- React tert-butylamine with sodium azide in the presence of a suitable solvent to form tert-butyl azide.
- Reaction conditions: Room temperature, aqueous medium.
- Step 2: Cycloaddition Reaction:
- Combine tert-butyl azide with ethyl propiolate in the presence of a copper(I) catalyst.
- Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
- Step 3: Purification:
- Purify the product using column chromatography or recrystallization techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
- Substitution Reactions:
- Nucleophilic substitution at the ester group can lead to the formation of different derivatives.
- Common reagents: Alcohols, amines.
- Reduction Reactions:
- Reduction of the ester group to the corresponding alcohol.
- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
- Oxidation Reactions:
- Oxidation of the triazole ring can yield various oxidized products.
- Common reagents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
- Substitution reactions can yield a variety of esters and amides.
- Reduction reactions produce alcohol derivatives.
- Oxidation reactions result in oxidized triazole compounds.
Scientific Research Applications
Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
- Medicinal Chemistry:
- Used as a building block for the synthesis of pharmaceutical compounds.
- Potential applications in the development of antifungal, antibacterial, and anticancer agents.
- Materials Science:
- Utilized in the synthesis of polymers and advanced materials.
- Applications in the development of coatings, adhesives, and nanomaterials.
- Organic Synthesis:
- Employed as a versatile intermediate in the synthesis of complex organic molecules.
- Used in the preparation of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The triazole ring can form strong interactions with biological targets, leading to its biological activity.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate) increase electrophilicity at the ester carbonyl, enhancing reactivity in hydrolysis or condensation reactions .
- Biological Activity : Compounds with aromatic substituents (e.g., 4-methoxybenzyl in Ethyl 5-hydroxy-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate) exhibit antiproliferative effects in cancer cell lines, whereas the tert-butyl derivative’s activity remains unexplored .
Ester Group Variations
- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity than methyl analogs, impacting membrane permeability in drug design. For example, methyl esters (e.g., Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate) are more prone to hydrolysis under basic conditions .
- Acid Derivatives : The carboxylic acid analog (1-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid) lacks ester functionality, enabling direct conjugation with amines or alcohols via amidation/esterification .
Biological Activity
Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate (CAS Number: 98013-35-5) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry and materials science.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 197.23 g/mol. Its structure features a triazole ring that contributes to its biological activity. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 284.7 ± 13.0 °C |
| Flash Point | 126.0 ± 19.8 °C |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the Huisgen cycloaddition reaction between an azide and an alkyne. This "click chemistry" approach allows for efficient formation under mild conditions, often with copper(I) salts as catalysts. The synthetic route can be summarized in the following steps:
-
Preparation of Azide Intermediate :
- React tert-butylamine with sodium azide in an aqueous medium at room temperature.
-
Cycloaddition Reaction :
- Combine tert-butyl azide with ethyl propiolate in the presence of a copper(I) catalyst under an inert atmosphere.
-
Purification :
- The product is purified through standard organic chemistry techniques.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to target proteins.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the triazole ring can inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against pathogens such as Mycobacterium tuberculosis has been explored through molecular docking studies that reveal effective binding interactions with target enzymes like DprE1 .
Anti-Cholinesterase Activity
In vitro studies have demonstrated that certain triazole derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The incorporation of a triazole ring has been shown to enhance anti-cholinesterase activity compared to other structures . For instance, some synthesized compounds exhibited IC50 values lower than established drugs like galantamine .
Applications in Medicinal Chemistry
This compound serves as a versatile building block in medicinal chemistry for developing new pharmaceuticals targeting various diseases:
- Antifungal Agents : Its derivatives have been tested for antifungal activity against strains such as Candida albicans.
- Anticancer Agents : Compounds derived from this triazole have shown promise in inhibiting cancer cell proliferation through apoptosis induction mechanisms .
Case Studies
Several case studies illustrate the potential of this compound in drug development:
- Study on Anti-Tubercular Activity : A series of synthesized triazole derivatives were evaluated against Mycobacterium tuberculosis, revealing promising results with one compound achieving an IC50 range of 10.1–37.3 μg/mL .
- Inhibition Studies : A study focused on the anti-cholinesterase activity showed that compounds with specific substitutions on the triazole ring displayed enhanced inhibitory effects compared to non-substituted analogs .
Q & A
Q. What are the standard synthetic protocols for Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate?
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A typical procedure involves reacting tert-butyl azide with ethyl propiolate in a THF/water solvent system (1:1 v/v) with CuSO₄·5H₂O (0.2 equiv) and sodium ascorbate (1.0 equiv) at 50°C for 12–24 hours. Purification is achieved via flash chromatography (e.g., cyclohexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the triazole ring (δ 7.5–8.5 ppm for triazole protons) and ester carbonyl (δ ~165 ppm).
- IR spectroscopy : A strong C=O stretch (~1710 cm⁻¹) and triazole ring vibrations (~1450–1600 cm⁻¹).
- Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]⁺ at m/z ~239) .
Q. What are its primary applications in medicinal chemistry?
The compound serves as a versatile scaffold for drug discovery due to its triazole core and ester functionality. It has been explored for antimicrobial activity (e.g., fungal ergosterol synthesis inhibition) and anticancer potential (e.g., NCI-H522 lung cancer cell line inhibition at IC₅₀ ~10–50 μM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Optimization strategies include:
- Catalyst tuning : Increasing Cu(I) loading (0.5–1.0 equiv) or using ligand-accelerated catalysis (e.g., TBTA ligands).
- Solvent effects : Switching to DMF or DMSO for better azide solubility.
- Microwave-assisted synthesis : Reducing reaction time from hours to minutes (e.g., 80°C, 30 min) .
Q. How to resolve discrepancies in crystallographic data for triazole derivatives?
Use SHELXL for refinement, ensuring proper handling of disorder (common in tert-butyl groups). Validate with:
- Hirshfeld surface analysis : To assess intermolecular interactions.
- Twinned data refinement : For crystals with pseudo-symmetry (common in triazoles) .
Q. How to design bioassays to evaluate its biological activity?
- Enzyme inhibition assays : Test against cytochrome P450 or fungal lanosterol 14α-demethylase using fluorogenic substrates.
- Cell-based assays : MTT assays on cancer lines (e.g., NCI-H522) with dose-response curves (1–100 μM).
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .
Q. How to analyze contradictory bioactivity data across studies?
Investigate variables such as:
- Compound purity : Confirm via HPLC (>95% purity).
- Assay conditions : Compare cell culture media, incubation times, and control compounds.
- Structural analogs : Evaluate substituent effects (e.g., tert-butyl vs. benzyl groups on solubility and target binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
